molecular formula C23H19F3N4OS2 B420081 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

Cat. No.: B420081
M. Wt: 488.6g/mol
InChI Key: BUTHQJNFEUDWNR-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide: is a complex organic compound with a unique structure that combines a cyano group, a cyclohepta[b]thiophene ring, and a pyrimidinyl sulfanyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide typically involves multiple steps. The starting materials often include a cyclohepta[b]thiophene derivative and a pyrimidinyl sulfanyl acetamide precursor. The key steps in the synthesis may include:

    Formation of the cyclohepta[b]thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing reagents.

    Introduction of the cyano group: This step may involve nucleophilic substitution reactions using cyanide sources.

    Coupling with pyrimidinyl sulfanyl acetamide: This step often involves coupling reactions using reagents like coupling agents or catalysts to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed efficiently on a larger scale.

    Purification and isolation: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions may target the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for certain diseases.

Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Binding to active sites: Inhibiting or activating enzymes.

    Modulating signaling pathways: Affecting cellular processes and pathways.

    Interacting with receptors: Influencing receptor-mediated signaling.

Comparison with Similar Compounds

    N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties

Properties

Molecular Formula

C23H19F3N4OS2

Molecular Weight

488.6g/mol

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H19F3N4OS2/c24-23(25,26)19-11-17(14-7-3-1-4-8-14)28-22(29-19)32-13-20(31)30-21-16(12-27)15-9-5-2-6-10-18(15)33-21/h1,3-4,7-8,11H,2,5-6,9-10,13H2,(H,30,31)

InChI Key

BUTHQJNFEUDWNR-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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